molecular formula C9H6N2 B3101063 3-ethynyl-1H-indazole CAS No. 1383705-71-2

3-ethynyl-1H-indazole

Cat. No.: B3101063
CAS No.: 1383705-71-2
M. Wt: 142.16 g/mol
InChI Key: STLQPRMPQKRVMW-UHFFFAOYSA-N
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Description

3-Ethynyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The ethynyl group at the 3-position of the indazole ring adds unique chemical properties, making this compound a subject of interest in various scientific research fields .

Scientific Research Applications

3-Ethynyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Ethynyl-1H-indazole primarily targets critical components of the Phosphatidylinositol 3-kinase (PI3K) pathway , including PI3K , PDK1 , and mTOR kinases . These kinases play a crucial role in regulating cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them significant targets for cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the PI3K pathway . This inhibition is achieved through a possible novel mode for PI3K inhibition, resulting in a PI3Kα isoform-specific compound . By targeting the most oncogenic mutant isoform of PI3K, the compound displays antiproliferative activity .

Biochemical Pathways

The PI3K pathway, which is affected by this compound, is a critical signaling pathway in cells. When this pathway is inhibited, it leads to a decrease in cell proliferation and survival, particularly in cancer cells where this pathway is often overactive . The downstream effects of this inhibition include reduced cell growth and proliferation, and increased cell death .

Result of Action

The primary result of this compound’s action is its antiproliferative activity, particularly in cancer cells . By inhibiting key components of the PI3K pathway, the compound can reduce cell growth and proliferation, leading to increased cell death . This makes it a potential candidate for the development of new anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s important to note that factors such as pH, temperature, and the presence of other molecules can impact the activity of many drugs

Future Directions

The future directions for 3-ethynyl-1H-indazole involve further exploration of its potential as a kinase inhibitor . Due to its favorable physicochemical, in vitro ADME, and drug-like properties, it is proposed that this novel ATP mimetic scaffold could prove useful in deriving novel selecting and multikinase inhibitors for clinical use .

Biochemical Analysis

Biochemical Properties

3-Ethynyl-1H-indazole plays a pivotal role in biochemical reactions by interacting with several key enzymes and proteins. Notably, it targets the PI3K, PDK1, and mTOR kinases, which are integral to the PI3K signaling pathway . The compound exhibits low micromolar inhibition against these kinases, suggesting a strong binding affinity and potential for therapeutic applications. The interactions between this compound and these biomolecules are primarily inhibitory, disrupting the normal signaling processes that promote cell growth and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways by inhibiting the PI3K pathway, leading to reduced activation of downstream effectors such as AKT and mTOR . This inhibition results in decreased cell survival signals and increased apoptotic signals, thereby reducing tumor growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with the ATP-binding sites of PI3K, PDK1, and mTOR kinases . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets. Additionally, the compound may induce conformational changes in these enzymes, further inhibiting their activity. The inhibition of these kinases leads to a cascade of effects, including reduced phosphorylation of AKT and mTOR, ultimately affecting gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of the PI3K pathway, resulting in prolonged suppression of cell proliferation and survival . The compound’s stability and efficacy may decrease over time due to potential degradation or metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, toxic effects such as weight loss, organ toxicity, and adverse behavioral changes have been observed . These findings suggest a narrow therapeutic window for this compound, where careful dosage optimization is crucial to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the PI3K pathway. The compound is metabolized by liver enzymes, which may include cytochrome P450 isoforms. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the overall efficacy and toxicity of the compound . Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in cell growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability, which determine its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in inhibiting kinase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-ethynylaniline with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-1H-indazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of selective kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-ethynyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h1,3-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLQPRMPQKRVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC=CC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383705-71-2
Record name 3-ethynyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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